molecular formula C10H15N5 B11893289 2-(3-methylbutyl)-7H-purin-6-amine CAS No. 97856-37-6

2-(3-methylbutyl)-7H-purin-6-amine

Cat. No.: B11893289
CAS No.: 97856-37-6
M. Wt: 205.26 g/mol
InChI Key: VDRACTHWBNITQP-UHFFFAOYSA-N
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Description

2-(3-methylbutyl)-7H-purin-6-amine is a chemical compound that belongs to the purine class of organic compounds Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutyl)-7H-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with 3-methylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbutyl)-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding purine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-methylbutyl)-7H-purin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-methylbutyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in DNA.

    Caffeine: A stimulant that is structurally similar to purines and affects the central nervous system.

Uniqueness

2-(3-methylbutyl)-7H-purin-6-amine is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties

Properties

CAS No.

97856-37-6

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

2-(3-methylbutyl)-7H-purin-6-amine

InChI

InChI=1S/C10H15N5/c1-6(2)3-4-7-14-9(11)8-10(15-7)13-5-12-8/h5-6H,3-4H2,1-2H3,(H3,11,12,13,14,15)

InChI Key

VDRACTHWBNITQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NC(=C2C(=N1)N=CN2)N

Origin of Product

United States

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